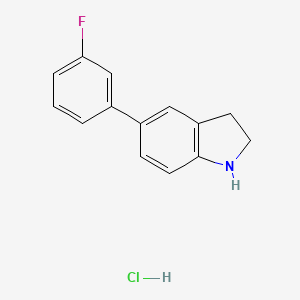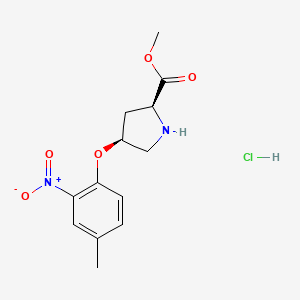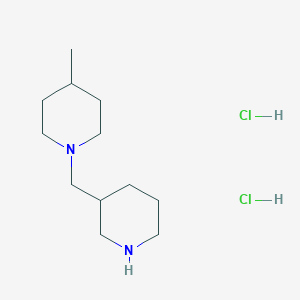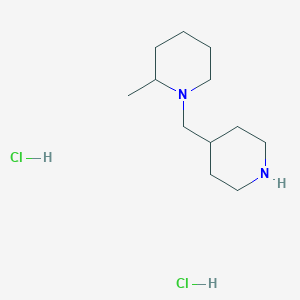
2-Methyl-5-(pentafluorosulfur)benzyl bromide
Übersicht
Beschreibung
2-Methyl-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the CAS Number: 1240257-10-6 . It has a molecular weight of 311.11 and its IUPAC name is 2-(bromomethyl)-1-methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrF5S/c1-6-2-3-8(4-7(6)5-9)15(10,11,12,13)14/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 311.11 .Wissenschaftliche Forschungsanwendungen
Photo-bromination in Carbohydrate Derivatives
- Application : Photo-bromination techniques involving carbohydrate derivatives, like penta-O-benzoyl-β-D-glucopyranose, showcase potential uses in synthesizing D-xylo-hexos-5-ulose derivatives and α-L-idopyranosides. This methodology suggests a route for creating complex carbohydrate structures, possibly including 2-Methyl-5-(pentafluorosulfur)benzyl bromide derivatives (Ferrier & Tyler, 1980).
Synthesis of Fluorinated Nucleosides
- Application : The synthesis of 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, including fluorinated analogs of key nucleosides, involves the use of glycosyl bromides. This process is relevant for developing novel nucleoside analogs, potentially implicating the use of this compound in similar contexts (Sivets, Amblard, & Schinazi, 2019).
Bromination of Organic Substrates
- Application : The use of selenoxides as catalysts for the bromination of organic substrates presents a method for activating hydrogen peroxide. Such techniques could be applicable in reactions involving this compound, enhancing the efficiency of bromination reactions in organic chemistry (Goodman & Detty, 2004).
Synthesis of Bromophenol Derivatives
- Application : The synthesis of novel bromophenol derivatives, including this compound analogs, and their potential inhibition activities against key enzymes. This could be particularly significant in designing inhibitors for biomedical research (Bayrak et al., 2019).
Synthesis of Highly Water-Soluble Fluorescent and Colorimetric pH Probes
- Application : The creation of fluorescent and colorimetric pH probes using bromide derivatives demonstrates the potential for this compound in developing novel pH sensors or probes for various scientific applications (Diana, Caruso, Tuzi, & Panunzi, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(bromomethyl)-4-methylphenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5S/c1-6-2-3-8(4-7(6)5-9)15(10,11,12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWITWAQAPQUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)
![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)
![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)






